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molecular formula C18H15O3P B086201 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide CAS No. 13291-46-8

2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Cat. No. B086201
M. Wt: 310.3 g/mol
InChI Key: LLOXZCFOAUCDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06958192B2

Procedure details

Into a flame dried 2 L three neck round bottomed flask equipped with a mechanical stirrer, nitrogen gas inlet, pressure equalizing addition funnel, and drying tube were charged p-benzoquinone (30.16 g, 0.2790 mol) and toluene (750 mL). Diphenylphosphine oxide (56.42 g, 0.2790 mol) in toluene (250 mL) was added dropwise over 0.5 hour to the stirred solution at room temperature under nitrogen. The solution color changed from a dark brown to yellow with the formation of a gum. Upon further stirring, a grey solid formed. The solid was isolated, washed with toluene and then diethyl ether, and dried at 110° C. in flowing air to afford 74.0 g (85% crude yield) of an off-white solid. Recrystallization from ethanol afforded 2,5-dihydroxyphenyldiphenylphosphine oxide as a white solid (62.86 g, 73% recovery), m.p. 216-218° C.
Quantity
30.16 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
56.42 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.[C:9]1([PH:15](=[O:22])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1(C)C=CC=CC=1>[OH:7][C:4]1[CH:5]=[CH:6][C:1]([OH:8])=[CH:2][C:3]=1[P:15](=[O:22])([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
30.16 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
56.42 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Into a flame dried 2 L three neck round bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, nitrogen gas inlet
ADDITION
Type
ADDITION
Details
addition funnel
CUSTOM
Type
CUSTOM
Details
drying tube
CUSTOM
Type
CUSTOM
Details
Upon further stirring, a grey solid formed
CUSTOM
Type
CUSTOM
Details
The solid was isolated
WASH
Type
WASH
Details
washed with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
diethyl ether, and dried at 110° C.
CUSTOM
Type
CUSTOM
Details
to afford 74.0 g (85% crude yield) of an off-white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)O)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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